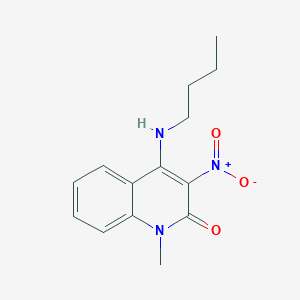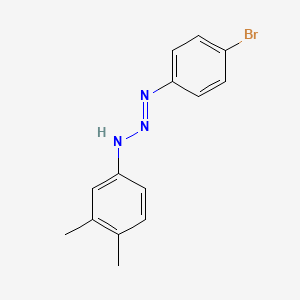
2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that plays a key role in regulating lipid and glucose metabolism, as well as other cellular processes. By activating PPARδ, 2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide can increase the expression of genes involved in fatty acid oxidation and improve insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance by increasing the oxidation of fatty acids and glucose in skeletal muscle. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide in lab experiments is that it has been extensively studied and its effects are well-documented. However, one of the limitations is that it is a synthetic drug and may not accurately reflect the effects of natural compounds.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide. Some possible areas of study include its potential applications in the treatment of metabolic disorders such as obesity and diabetes, its effects on the immune system, and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide involves several steps, including the condensation of 2-indanecarboxylic acid with 4-ethyl-1-piperazine and the subsequent reaction of the resulting intermediate with 2-methylbenzyl chloride. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
2-(4-ethyl-1-piperazinyl)-N-(2-methylbenzyl)-2-indanecarboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the cardiovascular, metabolic, and immune systems.
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-3-26-12-14-27(15-13-26)24(16-20-9-6-7-10-21(20)17-24)23(28)25-18-22-11-5-4-8-19(22)2/h4-11H,3,12-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWNHCXLBATJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)




![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)